molecular formula C20H11BrI2N2O2 B11268727 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol

Cat. No.: B11268727
M. Wt: 645.0 g/mol
InChI Key: YQBZMUCKFFBKGL-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol: is a chemical compound with the following molecular formula:

C13H10BrNO\text{C}_{13}\text{H}_{10}\text{BrNO}C13​H10​BrNO

and a molecular weight of 276.13 g/mol . It belongs to the class of imino-substituted phenols.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4,6-diiodoresorcinol. The reaction proceeds under appropriate conditions to form the desired product.

Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the imine group or other functional moieties.

    Substitution: Substitution reactions may occur at the bromine or iodine positions.

    Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and halogenating agents (e.g., N-bromosuccinimide) are commonly used.

    Major Products: The specific products depend on reaction conditions, but variations in the imine, halogen, or phenolic groups are likely.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Fluorescent Probes: Its benzoxazole moiety makes it useful as a fluorescent probe in biological studies.

Biology and Medicine:

    Biological Imaging: The compound’s fluorescence properties allow its use in cellular imaging.

    Drug Development: Researchers explore its potential as a lead compound for drug development.

Industry:

    Materials Science: The compound’s unique structure may find applications in materials science, such as polymers or coatings.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Remember that this information is based on available data, and further research may provide deeper insights into the compound’s properties and applications.

Properties

Molecular Formula

C20H11BrI2N2O2

Molecular Weight

645.0 g/mol

IUPAC Name

2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C20H11BrI2N2O2/c21-13-3-1-2-11(6-13)20-25-17-5-4-15(9-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H

InChI Key

YQBZMUCKFFBKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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